3-(furan-3-yl)-1H-pyrazol-5-amine chemical structure and properties
3-(furan-3-yl)-1H-pyrazol-5-amine chemical structure and properties
An In-Depth Technical Guide to 3-(furan-3-yl)-1H-pyrazol-5-amine: Structure, Synthesis, and Therapeutic Potential
Executive Summary
Heterocyclic compounds form the backbone of modern medicinal chemistry, with pyrazole and furan rings standing out as privileged structures due to their diverse biological activities. The strategic fusion of these two moieties into a single molecular scaffold, such as 3-(furan-3-yl)-1H-pyrazol-5-amine, presents a compelling opportunity for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, targeting researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical structure, predict its physicochemical properties, outline a logical and detailed synthetic strategy, and explore its potential applications based on the established pharmacology of related furan-pyrazole derivatives.
The Furan-Pyrazole Scaffold: A Privileged Pharmacophore
The interest in 3-(furan-3-yl)-1H-pyrazol-5-amine stems from the proven track record of its constituent heterocycles in a wide array of approved drugs and clinical candidates.
The Pyrazole Moiety: A Cornerstone of Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a key component in numerous pharmacologically active agents, demonstrating a broad spectrum of activities including anti-inflammatory, analgesic, anticancer, antidepressant, and antiviral properties.[1] The presence of the pyrazole nucleus in blockbuster drugs like Celecoxib (an anti-inflammatory), and its utility as a versatile synthetic intermediate, underscores its importance in drug discovery.[1] The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
The Furan Ring: A Versatile Bioisostere
The furan ring, another five-membered aromatic heterocycle containing one oxygen atom, is frequently incorporated into drug molecules. It often serves as a bioisosteric replacement for a phenyl ring, offering advantages such as reduced metabolic liability and improved pharmacokinetic profiles. The oxygen atom can participate in hydrogen bonding, and the ring system itself can engage in various non-covalent interactions with protein targets.
Synergistic Potential of Furan-Pyrazole Hybrids
The combination of furan and pyrazole rings into a single molecule creates a hybrid scaffold with unique electronic and steric properties. Research into derivatives containing this combined functionality has revealed significant potential, with studies showing promising antitumor and fungicidal activities.[2] This synergy suggests that the 3-(furan-3-yl)-1H-pyrazol-5-amine core can serve as a valuable starting point for generating libraries of new chemical entities with high therapeutic potential.
Core Compound Profile: 3-(furan-3-yl)-1H-pyrazol-5-amine
A thorough understanding of the fundamental properties of the title compound is essential for its synthesis, handling, and application in research.
Chemical Structure and Nomenclature
The molecule consists of a pyrazole ring, which is substituted at the 3-position with a furan ring (linked via its 3-position) and at the 5-position with an amine group. The systematic IUPAC name is 3-(furan-3-yl)-1H-pyrazol-5-amine.
Caption: Chemical structure of 3-(furan-3-yl)-1H-pyrazol-5-amine.
Physicochemical and Spectroscopic Properties
While specific experimental data for the unsubstituted title compound is sparse, we can infer its properties from closely related analogs. A comparison provides valuable context for its expected behavior.
| Property | 3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine[3] | 4-Ethyl-3-(furan-3-yl)-1H-pyrazol-5-amine[4] | 3-(furan-2-yl)-1H-pyrazol-5-amine[5][6] |
| CAS Number | 1152653-28-5 | 1187561-49-4 | 96799-02-9 |
| Molecular Formula | C13H11N3O | C9H11N3O | C7H7N3O |
| Molecular Weight | 225.25 g/mol | 177.20 g/mol | 149.15 g/mol |
| Physical Form | Solid (Predicted) | Solid (Predicted) | Brown Crystalline Powder |
| Melting Point | Not available | Not available | 126-130 °C |
| Predicted XlogP | Not available | Not available | 0.6 |
Spectroscopic Profile:
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¹H NMR: One would expect to see characteristic signals for the furan protons, a singlet for the pyrazole C4-H, and a broad singlet for the amine (NH2) protons which is exchangeable with D2O. The NH of the pyrazole ring will also appear as a broad singlet.
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¹³C NMR: Signals corresponding to the five carbons of the pyrazole ring and the four carbons of the furan ring would be visible in the aromatic region.
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IR Spectroscopy: Key stretches would include N-H stretching for the amine and pyrazole NH (around 3100-3400 cm⁻¹), C=N and C=C stretching in the 1500-1650 cm⁻¹ region, and C-O-C stretching from the furan ring.
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Mass Spectrometry: The molecular ion peak would confirm the compound's molecular weight. Fragmentation patterns would likely involve the loss of small molecules like HCN or CO.
Synthesis and Chemical Reactivity
A robust and efficient synthesis is paramount for accessing 3-(furan-3-yl)-1H-pyrazol-5-amine and its derivatives for further study. The most common and reliable methods for constructing 3,5-disubstituted pyrazoles involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.[7]
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the pyrazole ring, identifying a furan-containing β-ketonitrile as the key precursor, which can be derived from readily available starting materials from the furan series.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine-1152653-28-5 - Thoreauchem [thoreauchem.com]
- 4. 1187561-49-4|4-Ethyl-3-(furan-3-yl)-1h-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 5. 3-(2-FURYL)-1H-PYRAZOL-5-AMINE | 96799-02-9 [chemicalbook.com]
- 6. PubChemLite - 3-(furan-2-yl)-1h-pyrazol-5-amine (C7H7N3O) [pubchemlite.lcsb.uni.lu]
- 7. arkat-usa.org [arkat-usa.org]
